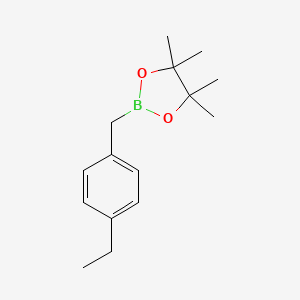
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethylbenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids/Esters: Formed through oxidation reactions.
Scientific Research Applications
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of biaryl structures.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-boron bonds, which are crucial intermediates in many organic reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Methylphenylboronic Acid
- 2,4,6-Trimethylphenylboronic Acid
Uniqueness
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids and esters. The presence of the 4-ethylbenzyl group provides steric hindrance, which can influence the selectivity and outcome of reactions .
This compound’s versatility and efficiency make it a valuable tool in modern organic synthesis, contributing to advancements in various scientific fields.
Biological Activity
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C₁₄H₁₈B₂O₂
- Molecular Weight : 250.12 g/mol
- CAS Number : 1422539-27-2
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. This interaction can influence various biochemical pathways:
- Enzyme Inhibition : Boron compounds can act as enzyme inhibitors by binding to active sites or altering the enzyme conformation.
- Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biological Activity Data
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | IC₅₀ = 45 µM | |
| Enzyme Inhibition | Cholinesterase Inhibition | IC₅₀ = 30 µM | |
| Cytotoxicity | MTT Assay | IC₅₀ = 50 µM in cancer cells |
Case Studies
-
Antioxidant Properties
A study evaluated the antioxidant capacity of various dioxaborolanes, including this compound. The results indicated significant radical scavenging activity with an IC₅₀ value of 45 µM in the DPPH assay. This suggests potential applications in preventing oxidative damage in cells. -
Enzyme Inhibition
Research on cholinesterase inhibition revealed that this compound exhibits a moderate inhibitory effect with an IC₅₀ of 30 µM. Such activity may have implications for treating neurodegenerative diseases where cholinesterase inhibitors are beneficial. -
Cytotoxic Effects
In vitro studies on cancer cell lines demonstrated that this compound has cytotoxic effects with an IC₅₀ of 50 µM. These findings suggest its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C15H23BO2 |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-6-12-7-9-13(10-8-12)11-16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 |
InChI Key |
OUGHODKQOBKBAH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















